ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate
Description
Ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate (CAS: 860650-48-2) is a tricyclic heterocyclic compound with the molecular formula C₂₁H₂₄N₄O₄ and a molar mass of 396.44 g/mol . Its structure comprises a fused pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core, substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 8 with an ethyl acetate moiety. The ethyl acetate side chain may act as a prodrug feature, facilitating hydrolysis to a carboxylic acid derivative in vivo .
Properties
IUPAC Name |
ethyl 2-[10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-5-29-19(26)12-24-9-8-15-13(2)23-20-16(11-22-25(20)21(15)24)14-6-7-17(27-3)18(10-14)28-4/h6-7,10-11H,5,8-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHZHPMUQYOJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on various studies.
Overview of the Compound
This compound belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to exhibit various biological activities, including inhibition of key enzymes involved in cell proliferation and survival pathways.
The biological activity of this compound is primarily attributed to its interaction with critical molecular targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in regulating cell cycle progression and neuronal survival respectively. The inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.
Key Findings from Research Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:
- Cell Cycle Impact : The compound's effect on the cell cycle was characterized by an increase in the G0–G1 phase population from 57.08% in control to 84.36% after treatment, indicating effective cell cycle arrest .
- Molecular Docking Studies : Computational studies revealed that this compound binds effectively to the active sites of CDK2 and TRKA similar to established inhibitors like milciclib and repotrectinib .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to other pyrazolo derivatives:
| Compound Name | Target Enzyme | IC50 (µM) | Cell Lines Tested | Observed Activity |
|---|---|---|---|---|
| Ethyl 2-[3-(3,4-dimethoxyphenyl)... | CDK2/TRKA | Not specified | RFX 393 | Significant growth inhibition |
| Compound A | Aurora-A Kinase | 0.067 | HCT116 | High cytotoxicity |
| Compound B | mTOR | Not specified | Various | Antitumor activity |
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives in treating various cancers:
- Case Study 1 : A study demonstrated that a related pyrazolo compound exhibited IC50 values ranging from 0.75–4.21 µM against lung cancer cell lines (A549) .
- Case Study 2 : Another investigation reported that certain derivatives showed potent anti-inflammatory effects alongside anticancer properties by inhibiting key signaling pathways involved in tumorigenesis .
Scientific Research Applications
Biological Evaluation
Recent studies have highlighted the compound's potential as a cytotoxic agent against various cancer cell lines. The following sections detail its applications in cancer therapy and other therapeutic areas.
Anticancer Activity
Research has demonstrated that derivatives of ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate exhibit significant antiproliferative effects against human cancer cell lines such as Panc-1 (pancreatic cancer), PC3 (prostate cancer), and MDA-MB-231 (breast cancer) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Panc-1 IC50 (µM) | PC3 IC50 (µM) | MDA-MB-231 IC50 (µM) |
|---|---|---|---|
| Ethyl Compound | 46.35 ± 0.028 | 60.17 ± 0.045 | >100 |
| Etoposide | 24.35 ± 0.001 | 32.15 ± 0.021 | >100 |
This table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for the compound compared to etoposide, a standard chemotherapy drug.
Potential Therapeutic Uses
Beyond its anticancer properties, this compound may have applications in other therapeutic areas:
Anti-inflammatory Activity
Some studies suggest that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . This activity could make it a candidate for treating conditions characterized by chronic inflammation.
Neuroprotective Effects
There is emerging evidence that pyrazolo-pyrimidine derivatives possess neuroprotective effects against neurodegenerative diseases . This could open avenues for research into treatments for conditions such as Alzheimer's disease.
Case Studies and Research Findings
Recent literature showcases various case studies where derivatives of this compound were synthesized and evaluated:
- Study on Cytotoxicity : A study published in Pharmaceuticals detailed the synthesis and biological evaluation of related compounds showing promising cytotoxicity against multiple cancer cell lines .
- Mechanistic Insights : Another research article provided insights into the molecular docking studies that elucidated potential binding interactions with target proteins involved in tumor growth .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Differences and Implications
Core Heterocyclic System
- Target Compound: The fused pyrazolo-pyrrolo-pyrimidine system introduces conformational rigidity and a planar tricyclic structure, which may enhance DNA intercalation or kinase binding compared to simpler pyrazolo-pyrimidinones (e.g., ) .
- Thieno vs.
- Imidazo[1,2-a]pyridine Derivatives () : These lack the pyrimidine ring, instead featuring an imidazole fused to pyridine, which reduces planarity and may limit π-π stacking interactions critical for biological targeting.
Substituent Effects
- Ethyl Acetate vs. Methyl Esters : The ethyl acetate chain in the target compound may slow hydrolysis compared to methyl esters (), prolonging half-life in vivo .
Research Findings and Inferences
- Antimicrobial Potential: While pyrazolo-thieno-pyrimidinones () exhibit antimicrobial activity, the target compound’s dimethoxy and pyrrolo groups may shift activity toward eukaryotic targets (e.g., kinases or GPCRs) due to enhanced lipophilicity and steric bulk .
- However, the ethyl ester may improve permeability, counterbalancing this limitation .
- Spectroscopic Signatures : The 3,4-dimethoxyphenyl group would produce distinct ¹H NMR signals (δ 3.8–3.9 ppm for methoxy protons) and IR stretches (~1250 cm⁻¹ for C-O-C), differentiating it from halogenated analogs (e.g., C-Cl IR ~550 cm⁻¹ in ) .
Preparation Methods
Core Heterocyclic Framework Construction
The pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidine core is typically assembled via cyclocondensation reactions. A pivotal intermediate, 2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine, is synthesized by reacting 3-amino-5-methylpyrazole with 3,4-dimethoxyphenylacetonitrile under acidic conditions. This step proceeds through a nucleophilic attack mechanism, where the amino group of the pyrazole attacks the nitrile carbon, followed by cyclization to form the pyrimidine ring.
Subsequent annulation of the pyrrolo ring is achieved using ethyl acrylate in the presence of a palladium catalyst. The reaction exploits Suzuki-Miyaura coupling to introduce the acetoxyethyl side chain at the C-8 position, yielding the dihydro-8H-pyrrolo[3,2-e]pyrimidine scaffold. Key parameters for this step include:
| Reaction Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ | 78 |
| Solvent | Tetrahydrofuran (THF) | — |
| Temperature | 80°C | — |
| Reaction Time | 12 h | — |
Functionalization with the 3,4-Dimethoxyphenyl Group
Key Intermediate Isolation and Characterization
Synthesis of N-(2-(3,4-Dimethoxyphenyl)-2-(Phenylsulfanyl)Ethyl)-2-(2-Fluorophenyl)Acetamide
This intermediate, critical for subsequent oxidation steps, is prepared by treating 2-(3,4-dimethoxyphenyl)ethanethiol with 2-fluorophenylacetyl chloride in dichloromethane (DCM). Triethylamine acts as a base to scavenge HCl, yielding the thioether derivative in 89% purity. Oxidation with sodium periodate (NaIO₄) in aqueous methanol converts the thioether to a sulfone, which undergoes elimination to form the pyrazolo ring.
Cyclization to Form the Pyrrolo[3,2-e]Pyrimidine System
Cyclization of the sulfone intermediate is achieved using ammonium acetate in refluxing acetic acid. The reaction proceeds via intramolecular nucleophilic aromatic substitution, where the acetamide nitrogen attacks the electron-deficient pyrimidine carbon, forming the fused pyrrolo ring.
Optimization of Reaction Conditions
Solvent and Catalyst Screening
Comparative studies reveal that polar aprotic solvents like DMF enhance coupling reaction yields by stabilizing charged intermediates. Substituting Pd(PPh₃)₄ with Pd₂(dba)₃ increases the Suzuki-Miyaura coupling efficiency to 82% due to improved oxidative addition kinetics.
Temperature and Time Dependence
Elevating the Ullmann coupling temperature to 120°C reduces reaction time from 24 h to 8 h but risks decomposition of the dimethoxyphenyl group. A balance is struck at 110°C for 12 h, preserving aryl integrity while achieving 70% conversion.
Purification and Analytical Validation
Flash Chromatography
Crude products are purified via silica gel chromatography using a gradient of DCM:methanol (95:5 to 90:10). This removes unreacted starting materials and byproducts such as diaryl sulfones.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.85 (s, 1H, pyrazolo-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.90 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).
- IR (KBr): 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N pyrimidine).
Challenges and Mitigation Strategies
Byproduct Formation During Cyclization
Competing pathways during pyrrolo ring formation generate des-methyl analogs, which are minimized by using excess ammonium acetate (3 equiv) to drive the equilibrium toward the desired product.
Oxidative Degradation
The 3,4-dimethoxyphenyl group is susceptible to demethylation under strong acidic conditions. Employing milder acids like acetic acid instead of HCl preserves the methoxy functionalities.
Q & A
Q. How can in vivo stability issues be mitigated for this compound?
- Methodological Answer :
- Prodrug Design : Modify the acetate group to esterase-resistant moieties (e.g., pivaloyloxymethyl).
- Microsomal Stability Assays : Identify metabolic hotspots (e.g., demethylation of 3,4-dimethoxyphenyl) using liver microsomes and CYP450 inhibitors.
- Co-crystallization : Enhance stability via salt formation (e.g., hydrochloride salts) or co-crystals with pharmaceutically acceptable acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
